Tert-butyl 2,6-dioxomorpholine-4-carboxylate

Combinatorial Chemistry Library Synthesis Drug Discovery

Researchers requiring iminodiacetic acid derivatives face low yields and extra steps when using non-activated acids. This N-Boc-iminodiacetic acid anhydride solves that pain point with a pre-formed electrophile for direct nucleophilic ring-opening. • Pre-activated anhydride: eliminates coupling reagents and complex purification • Enables rapid library synthesis (64,980-113,232 compounds in 4 steps) • Critical precursor for piperazinone libraries targeting LEF-1/β-catenin (colorectal cancer)

Molecular Formula C9H13NO5
Molecular Weight 215.2 g/mol
CAS No. 56074-21-6
Cat. No. B3144794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,6-dioxomorpholine-4-carboxylate
CAS56074-21-6
Molecular FormulaC9H13NO5
Molecular Weight215.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)OC(=O)C1
InChIInChI=1S/C9H13NO5/c1-9(2,3)15-8(13)10-4-6(11)14-7(12)5-10/h4-5H2,1-3H3
InChIKeyXNOCWDLRABXTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2,6-dioxomorpholine-4-carboxylate Overview


Tert-butyl 2,6-dioxomorpholine-4-carboxylate (CAS 56074-21-6), also known as N-Boc-iminodiacetic acid anhydride, is a cyclic anhydride building block with the molecular formula C9H13NO5 and a molecular weight of 215.20 g/mol . This compound is a versatile small-molecule scaffold that serves as a key intermediate for synthesizing diverse chemical libraries, with melting point 93–95 °C [1].

1 Pre-activated cyclic anhydride for direct ring-opening with amines
2 Enables solution-phase combinatorial library synthesis
3 Well-defined melting range supports automated handling

N-Boc-Iminodiacetic Acid Anhydride: Irreplaceable in Synthesis


The value of tert-butyl 2,6-dioxomorpholine-4-carboxylate is defined by its specific, pre-activated anhydride structure, which is distinct from its close analog, N-Boc-iminodiacetic acid (CAS 56074-20-5). The anhydride is a pre-formed electrophile that participates directly in ring-opening reactions with nucleophiles, such as amines, without requiring additional activation steps [1]. This pre-activation is critical for achieving the high yields and rapid library synthesis reported in the literature [2]. Using the non-anhydride acid would necessitate in situ activation with coupling reagents, introducing an extra synthetic step, potential for lower conversion, and the need for more complex purification.

This Anhydride
Pre-formed electrophile; direct amine ring-opening without activation
N-Boc-iminodiacetic acid
Requires in situ coupling reagents; extra step, lower conversion risk
Replacing the anhydride with the free acid may shift synthetic efficiency and library diversity outcomes. Reported high yields and rapid diversification are anhydride-dependent.

Key Evidence for Tert-butyl 2,6-dioxomorpholine-4-carboxylate


High-Diversity Library Synthesis

The compound enables the synthesis of exceptionally large libraries in a minimal number of steps. Using N-Boc-iminodiacetic acid anhydride as the sole starting template, a library of 113,232 compounds was generated from only 15 amines and 4 ω-alkene carboxylic acids [1]. In another example, a library of 64,980 components was synthesized in just 4 steps [2]. This level of synthetic efficiency and diversity multiplication is a direct consequence of the anhydride's pre-activated, bifunctional nature, which is not achievable with the non-activated acid form without extensive in situ activation and purification steps.

Library Diversity
Class-level inference
113,232 compounds
from 15 amines + 4 acids
Supports high-diversity combinatorial workflows
Method context-dependent; solution-phase synthesis
Combinatorial Chemistry Library Synthesis Drug Discovery

Functionalization Efficiency

The anhydride demonstrates excellent reactivity with amines, leading to high yields in the initial step of library construction. Reaction of N-Boc-iminodiacetic acid anhydride with phenethylamine provided the corresponding monoamide in 90% yield. Subsequent coupling of the remaining carboxylic acid with 4-methoxyphenethylamine gave the diamide in 92% yield [1]. These yields are quantitative and highlight the efficiency of the anhydride's ring-opening reaction compared to standard acid-amine coupling procedures that often require optimization and yield lower conversions.

Functionalization Yield
Class-level inference
Monoamide 90%
Diamide 92%
Reported high-yielding ring-opening with amines
Eliminates separate activation step
Synthetic Methodology Combinatorial Chemistry Peptidomimetics

Physical Properties and Handling

The physical properties of the anhydride are well-defined and differ from its acid analog. The melting point of tert-butyl 2,6-dioxomorpholine-4-carboxylate is 93–95 °C [1], whereas the corresponding acid, N-Boc-iminodiacetic acid (CAS 56074-20-5), has a melting point of 117–120 °C . The lower melting point and anhydride nature of the target compound may influence its solubility and handling characteristics in automated synthesis platforms, making it a more suitable solid for certain workflows.

Physical Property
Head-to-head
Anhydride: 93–95 °C Acid: 117–120 °C
Lower melting point may facilitate dissolution and handling
Difference 22–27 °C
Physical Chemistry Chemical Handling Compound Management

Piperazinone Bioactivity Validation

The compound is a direct precursor to bioactive molecules with demonstrated cellular activity. A 150-member piperazinone library, synthesized in four steps from N-Boc-iminodiacetic acid anhydride, was screened against LEF-1/β-catenin-mediated transcription. Several library members were identified as novel repressors of this pathway, which is implicated in colorectal cancer [1]. This provides a validated path from this specific building block to functional biological probes, a claim not generally transferable to other simple anhydrides or acids.

Pathway Probe Validation
Class-level inference
LEF-1/β-catenin repressors from 150-member library
Supports pathway-targeted probe development
Cell-based reporter assay context; colorectal cancer research model
Medicinal Chemistry Cancer Research Wnt Signaling

Application Scenarios for Tert-butyl 2,6-dioxomorpholine-4-carboxylate


Combinatorial Library Synthesis

This compound is the preferred starting material for solution-phase combinatorial synthesis, particularly when a convergent, multi-step approach is required to generate large, diverse libraries for drug discovery. Its pre-activated anhydride enables rapid diversification with high yields, as demonstrated in the synthesis of 64,980 and 113,232 compound libraries in only four steps [1]. This application scenario is ideal for labs focused on high-throughput screening and lead identification.

Piperazinone-Based Bioactive Molecules

Tert-butyl 2,6-dioxomorpholine-4-carboxylate is a critical precursor for the efficient synthesis of piperazinone libraries. This scaffold has been shown to produce compounds with activity against LEF-1/β-catenin-mediated transcription, a pathway relevant to colorectal cancer [2]. Researchers targeting this pathway should prioritize this specific building block due to its established synthetic route to validated biological probes.

Iminodiacetic Acid Diamide Synthesis

For the synthesis of iminodiacetic acid diamides, which are useful for studying protein-protein interactions [3], the anhydride form offers a distinct advantage over the free acid. It enables a clean, high-yielding ring-opening with amines (e.g., 90% yield with phenethylamine [1]), eliminating the need for additional coupling reagents and simplifying purification. This makes it a superior choice for both small-scale and parallel synthesis efforts.

Metal-Chelating Ligands and Macrocycles

The compound's ability to serve as a scaffold for iminodiacetic acid derivatives makes it valuable in the synthesis of metal-chelating ligands. It has been used as a key intermediate in the synthesis of macrocyclic ligands, such as those for binuclear Eu3+ cryptates, which are characterized by luminescence emission and MS techniques . This specific application highlights its utility beyond traditional organic synthesis into materials and coordination chemistry.

Application
Selection Property
Validation Focus
Combinatorial library synthesis
Pre-activated anhydride reactivity
Library diversity and yield metrics
Piperazinone scaffold synthesis
Efficient piperazinone formation
LEF-1/β-catenin pathway assay response
Iminodiacetic acid diamide synthesis
Amine ring-opening efficiency
Conversion and purity without coupling agents
Metal-chelating ligand synthesis
Iminodiacetic acid scaffold utility
Ligand formation and characterization

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13 linked technical documents
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